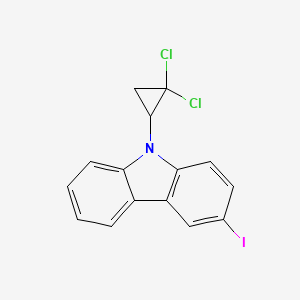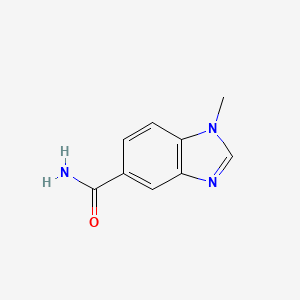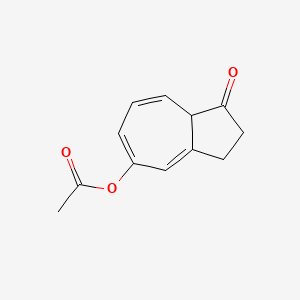
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate is an organic compound that belongs to the class of azulenones This compound is characterized by its unique structure, which includes a fused bicyclic ring system with an acetate functional group
Preparation Methods
The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation to introduce the acetate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate group can participate in esterification reactions, while the azulenone core can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate can be compared with other azulenone derivatives and acetate-containing compounds. Similar compounds include:
1-Oxo-1,2,3,4-tetrahydroazulen-5-yl acetate: Differing in the degree of hydrogenation.
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl propionate: Differing in the ester group. These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class
Properties
CAS No. |
90266-11-8 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1-oxo-3,8a-dihydro-2H-azulen-5-yl) acetate |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-10-3-2-4-11-9(7-10)5-6-12(11)14/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
YQUCCSYZXPLHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2C(=C1)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


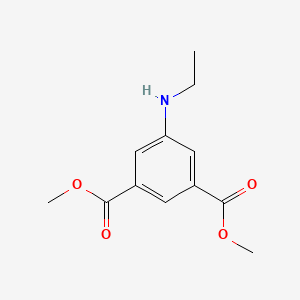
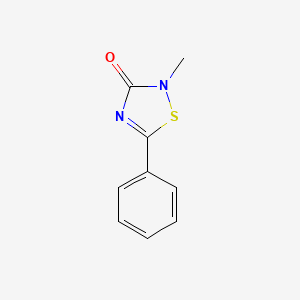
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
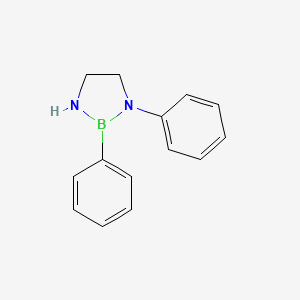
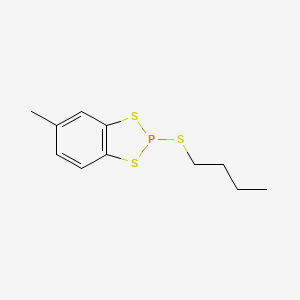

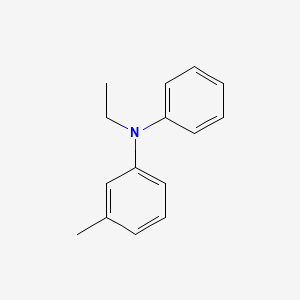
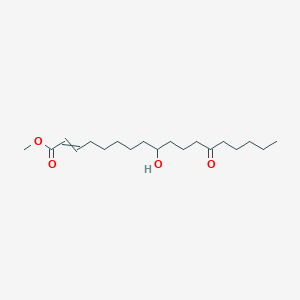
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
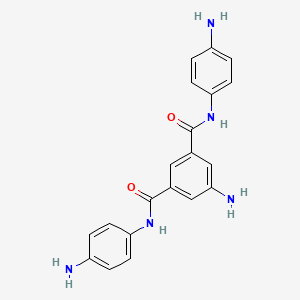
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
